Chlorphen mal pseudoeph hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ISOCLOR is a compound known as Sodium dichloroisocyanurate. It is widely used for its disinfectant properties, particularly in water treatment and environmental hygiene. When dissolved in water, it releases Sodium hypochlorite, which is effective in killing bacteria, viruses, and other pathogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium dichloroisocyanurate is synthesized through the chlorination of cyanuric acid. The reaction involves the following steps:

Chlorination of Cyanuric Acid: Cyanuric acid is treated with chlorine gas under controlled conditions to produce Sodium dichloroisocyanurate.

Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The pH is maintained between 5.5 and 6.0 to ensure optimal chlorination.

Industrial Production Methods: In industrial settings, the production of Sodium dichloroisocyanurate involves large-scale chlorination reactors. The process is automated to ensure consistent quality and yield. The final product is then dried and packaged for distribution.

Types of Reactions:

Oxidation: Sodium dichloroisocyanurate undergoes oxidation reactions, releasing active chlorine, which acts as a powerful oxidizing agent.

Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include water and acids. The reaction conditions typically involve a neutral to slightly acidic pH.

Substitution Reactions: Reagents such as ammonia or amines can be used under controlled temperature and pH conditions.

Major Products:

Oxidation: The major product is Sodium hypochlorite, which is responsible for the disinfectant properties.

Substitution: Depending on the substituent, various chlorinated derivatives can be formed.

Chemistry:

- Used as a reagent in organic synthesis for chlorination reactions.

- Employed in analytical chemistry for the determination of certain compounds.

Biology:

- Utilized in laboratories for sterilizing equipment and surfaces.

- Applied in microbiology for the disinfection of culture media and instruments.

Medicine:

- Used in the formulation of disinfectants for medical facilities.

- Employed in wound care products for its antimicrobial properties.

Industry:

- Widely used in water treatment plants for disinfecting drinking water.

- Applied in the food industry for sanitizing equipment and surfaces.

Mécanisme D'action

Sodium dichloroisocyanurate exerts its effects through the release of active chlorine. The active chlorine reacts with the cell walls of microorganisms, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include proteins, lipids, and nucleic acids within the microbial cells .

Comparaison Avec Des Composés Similaires

Calcium hypochlorite: Another chlorine-releasing compound used for disinfection.

Sodium hypochlorite:

Comparison:

Effectiveness: Sodium dichloroisocyanurate is more stable and releases chlorine at a controlled rate compared to Sodium hypochlorite.

Residue: It leaves less residue than Sodium hypochlorite, making it preferable for certain applications.

Stability: It is more stable in storage compared to Calcium hypochlorite, which can degrade over time.

ISOCLOR stands out due to its stability, controlled release of active chlorine, and lower residue formation, making it a versatile and effective disinfectant.

Propriétés

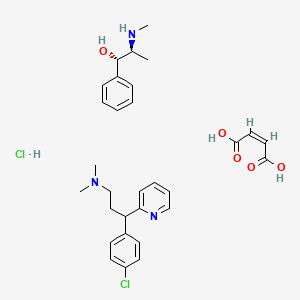

Formule moléculaire |

C30H39Cl2N3O5 |

|---|---|

Poids moléculaire |

592.5 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.C10H15NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t;8-,10+;;/m.0../s1 |

Clé InChI |

QFGVBHGRRFWSAK-PHIUOYKLSA-N |

SMILES isomérique |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl |

SMILES canonique |

CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.